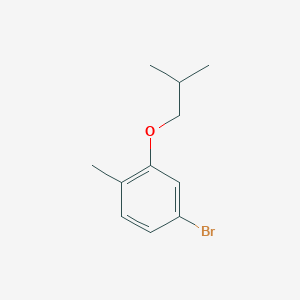
4-Bromo-1-methyl-2-(2-methylpropoxy)benzene
Overview
Description
4-Bromo-1-methyl-2-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and acetone but insoluble in water . This compound is often used as an intermediate in organic synthesis for the production of various other organic compounds .
Preparation Methods
The synthesis of 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2-(2-methylpropoxy)benzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is typically carried out under mild conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-Bromo-1-methyl-2-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-2-(2-methylpropoxy)benzene .
Scientific Research Applications
4-Bromo-1-methyl-2-(2-methylpropoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The bromine atom on the benzene ring is a key reactive site that can participate in substitution and other reactions .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its brominated aromatic structure. These interactions can modulate biological pathways and processes, leading to various effects .
Comparison with Similar Compounds
4-Bromo-1-methyl-2-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar brominated aromatic structure but with a methylsulfonyl group instead of a methylpropoxy group.
1-Bromo-2-methyl-4-(2-methylpropoxy)benzene: This is another isomer with the same molecular formula but different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
4-bromo-1-methyl-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKCFWIXJJCRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


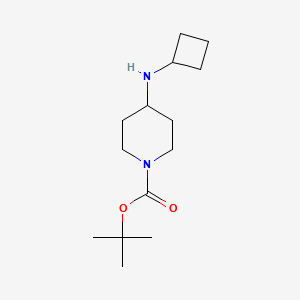
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
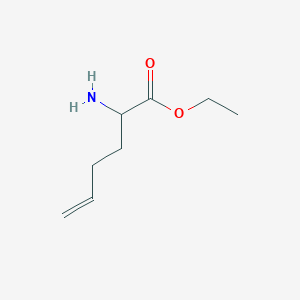
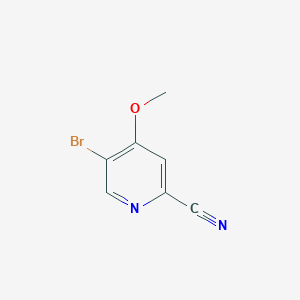
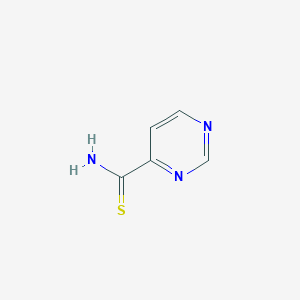
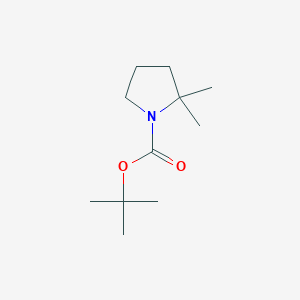
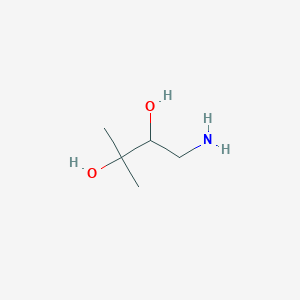
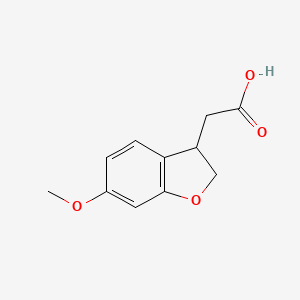
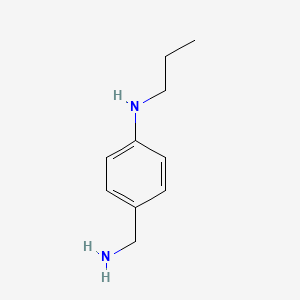
![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)
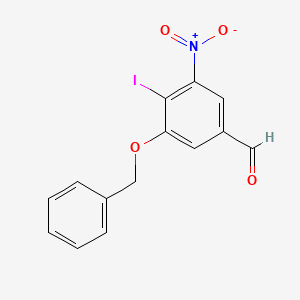
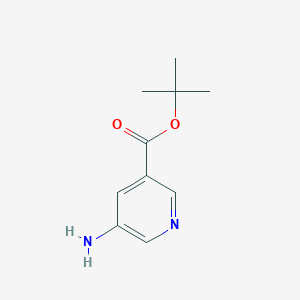
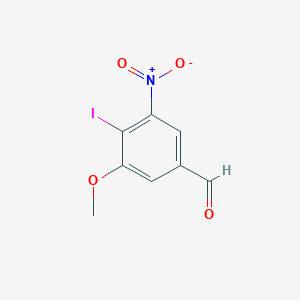
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
